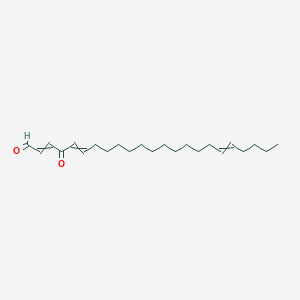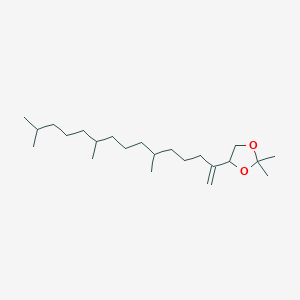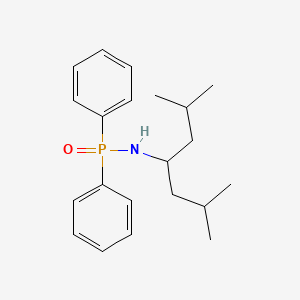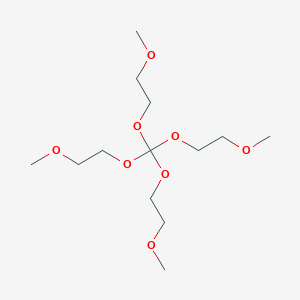
4-Oxotricosa-2,5,18-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxotricosa-2,5,18-trienal is an organic compound characterized by a long carbon chain with multiple double bonds and a terminal aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotricosa-2,5,18-trienal typically involves multi-step organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by selective oxidation to introduce the aldehyde group at the terminal position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxotricosa-2,5,18-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the carbon chain can participate in electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Oxotricosa-2,5,18-trienoic acid.
Reduction: 4-Hydroxytricosa-2,5,18-trienal.
Substitution: 4-Bromo-4-oxotricosa-2,5,18-trienal.
Applications De Recherche Scientifique
4-Oxotricosa-2,5,18-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxotricosa-2,5,18-trienal depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the carbon chain may also participate in redox reactions, affecting cellular processes.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Enzymes: Inhibition or activation through binding to active sites.
Pathways: Involvement in oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
4-Oxotricosa-2,5,18-trienal can be compared with other long-chain aldehydes and polyunsaturated compounds:
Similar Compounds: 4-Oxotetracosa-2,5,18-trienal, 4-Oxopentacosa-2,5,18-trienal.
Propriétés
Numéro CAS |
138274-48-3 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
4-oxotricosa-2,5,18-trienal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h5-6,18-22H,2-4,7-17H2,1H3 |
Clé InChI |
HMXIKGLJTMHOQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCCC=CC(=O)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)

![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)

![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
